molecular formula C19H41N3O9 B12427522 H2N-PEG8-Hydrazide

H2N-PEG8-Hydrazide

Cat. No.: B12427522
M. Wt: 455.5 g/mol
InChI Key: PJJMIFZQQOYKDG-UHFFFAOYSA-N
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Description

H2N-PEG8-Hydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest. The molecular formula of this compound is C₁₉H₄₁N₃O₉, and it has a molecular weight of 455.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

H2N-PEG8-Hydrazide is synthesized through a series of chemical reactions involving polyethylene glycol and hydrazide functional groups. The synthesis typically involves the following steps:

    Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as p-nitrophenyl chloroformate.

    Coupling with Hydrazide: The activated polyethylene glycol is then reacted with hydrazine to form the hydrazide derivative.

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound with high purity

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade reagents.

    Efficient Coupling: The activated polyethylene glycol is reacted with hydrazine under controlled conditions to ensure high yield.

    Purification and Quality Control: The product is purified using industrial chromatography techniques and subjected to rigorous quality control to ensure consistency and purity

Chemical Reactions Analysis

Types of Reactions

H2N-PEG8-Hydrazide undergoes various chemical reactions, including:

    Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydrazide group

Common Reagents and Conditions

    Aldehydes and Ketones: Used in condensation reactions to form hydrazones.

    Nucleophiles: Used in substitution reactions to replace the hydrazide group

Major Products Formed

    Hydrazones: Formed from the reaction with aldehydes and ketones.

    Substituted Derivatives: Formed from nucleophilic substitution reactions

Scientific Research Applications

H2N-PEG8-Hydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.

    Biology: Employed in studies involving protein degradation and ubiquitin-proteasome pathways.

    Medicine: Investigated for its potential in targeted cancer therapies by selectively degrading oncogenic proteins.

    Industry: Utilized in the development of novel therapeutic agents and drug delivery systems .

Mechanism of Action

H2N-PEG8-Hydrazide functions as a linker in PROTACs, facilitating the degradation of target proteins through the ubiquitin-proteasome system. The mechanism involves:

    Binding to E3 Ubiquitin Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.

    Binding to Target Protein: The other end binds to the target protein.

    Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome .

Comparison with Similar Compounds

H2N-PEG8-Hydrazide is unique due to its specific structure and functionality as a PROTAC linker. Similar compounds include:

    H2N-PEG4-Hydrazide: A shorter polyethylene glycol chain, resulting in different linker properties.

    H2N-PEG12-Hydrazide: A longer polyethylene glycol chain, offering different spatial arrangements for PROTAC synthesis

Properties

Molecular Formula

C19H41N3O9

Molecular Weight

455.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide

InChI

InChI=1S/C19H41N3O9/c20-2-4-25-6-8-27-10-12-29-14-16-31-18-17-30-15-13-28-11-9-26-7-5-24-3-1-19(23)22-21/h1-18,20-21H2,(H,22,23)

InChI Key

PJJMIFZQQOYKDG-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)NN

Origin of Product

United States

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